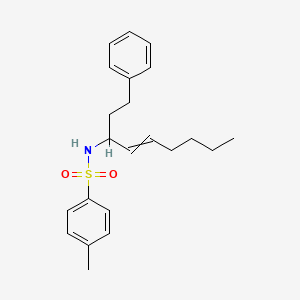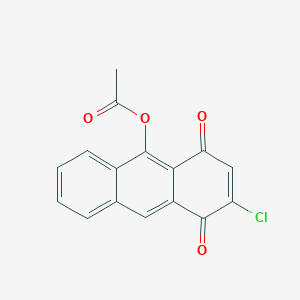![molecular formula C13H10ClN5O2 B12581641 4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid CAS No. 203202-58-8](/img/structure/B12581641.png)
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid is a compound that combines a purine derivative with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid typically involves the reaction of 2-amino-6-chloropurine with a benzoic acid derivative. One common method involves the use of 2-amino-6-chloropurine and 4-(chloromethyl)benzoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropurine moiety can be reduced to form purine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the purine moiety.
Reduction: Purine derivatives with reduced functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication and protein synthesis. The benzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A purine derivative with similar chemical properties.
4-(Chloromethyl)benzoic acid: A benzoic acid derivative used in the synthesis of the compound.
2-Amino-6-chloro-9H-purine-9-acetic acid: Another purine derivative with a different functional group.
Uniqueness
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid is unique due to its combination of a purine and benzoic acid moiety, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
203202-58-8 |
|---|---|
Molecular Formula |
C13H10ClN5O2 |
Molecular Weight |
303.70 g/mol |
IUPAC Name |
4-[(2-amino-6-chloropurin-9-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H10ClN5O2/c14-10-9-11(18-13(15)17-10)19(6-16-9)5-7-1-3-8(4-2-7)12(20)21/h1-4,6H,5H2,(H,20,21)(H2,15,17,18) |
InChI Key |
PUEQSOOHFGRCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



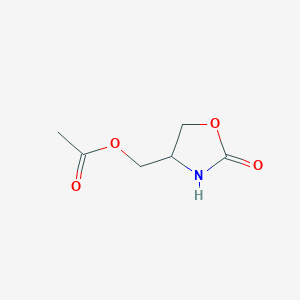

![Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate](/img/structure/B12581565.png)
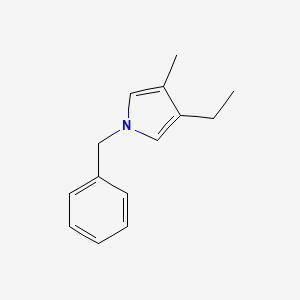
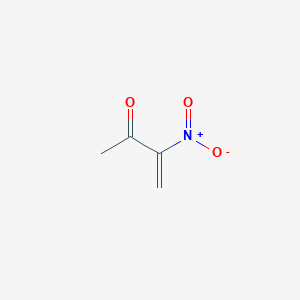
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
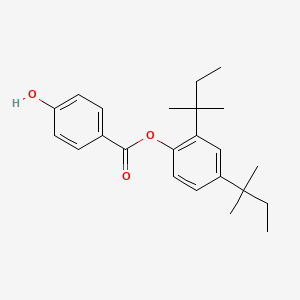
![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)

![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
